Tert-butyl 2-amino-4-(trifluoromethyl)benzoate
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Overview
Description
Tert-butyl 2-amino-4-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a tert-butyl ester group, an amino group, and a trifluoromethyl group attached to a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-(trifluoromethyl)benzoate typically involves the esterification of 2-amino-4-(trifluoromethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-amino-4-(trifluoromethyl)benzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-amino-4-(trifluoromethyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the benzoate.
Reduction: Alcohol derivatives of the benzoate.
Substitution: Substituted benzoate derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 2-amino-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-4-(methyl)benzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Tert-butyl 2-amino-4-(chloromethyl)benzoate: Contains a chloromethyl group instead of a trifluoromethyl group.
Tert-butyl 2-amino-4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a trifluoromethyl group.
Uniqueness
Tert-butyl 2-amino-4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug discovery and materials science.
Properties
IUPAC Name |
tert-butyl 2-amino-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-5-4-7(6-9(8)16)12(13,14)15/h4-6H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTWGUZAIYWJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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